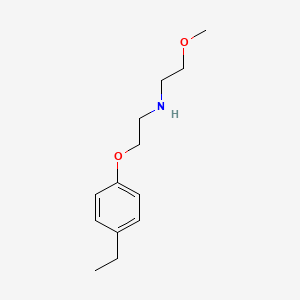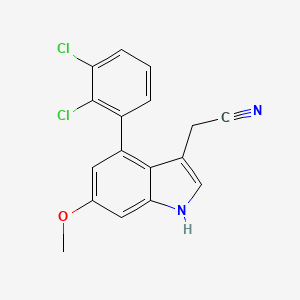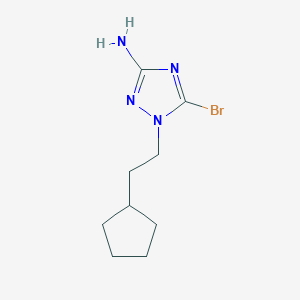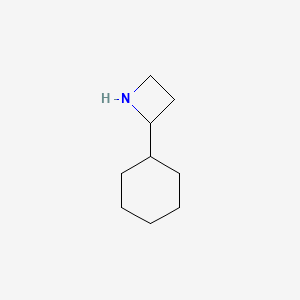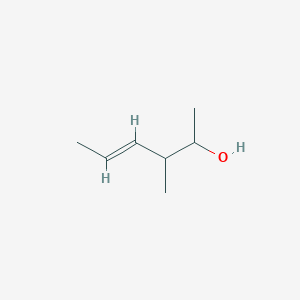
2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile is a complex organic compound featuring a unique structure that includes a difluorophenyl group, a hydroxyindole moiety, and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the process is economically viable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyindole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyindole moiety can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the overall structure and functional groups.
(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: Another compound with a difluorophenyl group, used as a CGRP receptor antagonist.
Uniqueness: 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile stands out due to its combination of a hydroxyindole moiety and an acetonitrile group, which imparts unique chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C16H10F2N2O |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
2-[4-(2,3-difluorophenyl)-6-hydroxy-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H10F2N2O/c17-13-3-1-2-11(16(13)18)12-6-10(21)7-14-15(12)9(4-5-19)8-20-14/h1-3,6-8,20-21H,4H2 |
InChI-Schlüssel |
SNXOKWBYXPQCQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)C2=C3C(=CC(=C2)O)NC=C3CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


